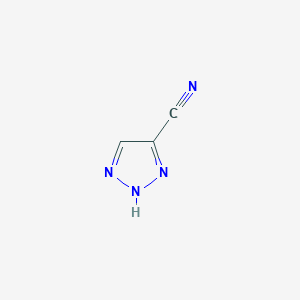

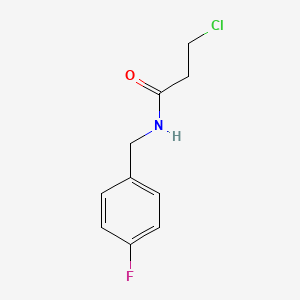

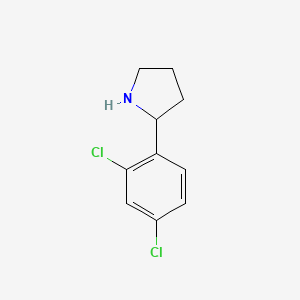

![molecular formula C12H13N3 B1366373 2-甲基-1,4,5,6-四氢咪唑并[4,5-d][1]苯并氮杂菲 CAS No. 318237-73-9](/img/structure/B1366373.png)

2-甲基-1,4,5,6-四氢咪唑并[4,5-d][1]苯并氮杂菲

描述

“2-Methyl-1,4,5,6-tetrahydroimidazo4,5-dbenzazepine” is a chemical compound . It is frequently encountered as a scaffold in medicinal chemistry . This heterocyclic unit is present in an extensively studied class of potent and orally active non-peptide arginine-vasopressin antagonists for both V1A and V2 receptors .

Synthesis Analysis

A process for the multikilogram synthesis of the dual vasopressin-receptor antagonist, conivaptan hydrochloride, has been developed . This method relies on the introduction of operationally simple chemistry during the final stages of the process when two key intermediates, isolated by crystallization, are reacted to assemble the final molecule . A three-stage sequence has been developed for the synthesis of the first key amine hydrate intermediate .

Molecular Structure Analysis

The molecular structure of “2-Methyl-1,4,5,6-tetrahydroimidazo4,5-dbenzazepine” is complex and involves a tetrahydro-1-benzazepine nucleus . This nucleus is a key component of the compound’s structure and is crucial to its function .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Methyl-1,4,5,6-tetrahydroimidazo4,5-dbenzazepine” are complex and involve multiple stages . These reactions revolve around the acylation of an unprotected amino benzoic acid and subsequent high-yield telescoped processes for the synthesis of 4-[(biphenyl-2-ylcarbonyl)amino]benzoic acid .

科学研究应用

Synthesis and Structural Analysis

- Synthesis Techniques : A series of benzimidazole-tethered oxazepine heterocyclic hybrids, related to 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine, has been synthesized from N-alkylated benzimidazole 2-carboxaldehyde. These compounds were synthesized in good to excellent yields, indicating efficient synthetic routes (Almansour et al., 2016).

- Structural Analysis : Computational methods, such as Density Functional Theory (DFT), were used to analyze the molecular structure of these compounds. This includes charge distributions and molecular electrostatic potential (MEP) maps, providing insights into the electronic properties of these molecules (Almansour et al., 2016).

Biological Activities

- Antitumor Activity : Research on 1-substituted-2-methyl-5-nitrobenzimidazoles, structurally similarto 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine, revealed potential antitumor effects. These compounds were tested against breast cancer cells, with some showing significant activity. This suggests the potential of such compounds in cancer therapy (Ramla et al., 2006).

Sigma-1 Receptor Modulation : SKF83959, a compound structurally related to 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine, showed significant modulation of the sigma-1 receptor. This suggests potential therapeutic applications in neurological and psychiatric conditions (Guo et al., 2013).

Nonlinear Optical Properties : The nonlinear optical (NLO) properties of benzimidazole-tethered oxazepine hybrids, similar to 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine, were investigated. One compound showed potential as a candidate for NLO applications, indicating possible uses in photonics and optoelectronics (Almansour et al., 2016).

Molecular Docking and Dynamics

- Molecular Docking Studies : A novel compound related to 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine underwent molecular docking studies to determine its binding modes within the leucine-rich repeat kinase 2 active site. This provides insights into its potential pharmacological activities (El Bakri et al., 2020).

属性

IUPAC Name |

2-methyl-3,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-8-14-11-6-7-13-10-5-3-2-4-9(10)12(11)15-8/h2-5,13H,6-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNIZYMESYDMBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)CCNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462980 | |

| Record name | 2-Methyl-3,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine | |

CAS RN |

318237-73-9 | |

| Record name | 2-Methyl-3,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

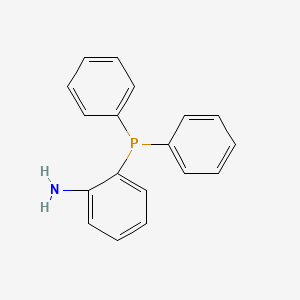

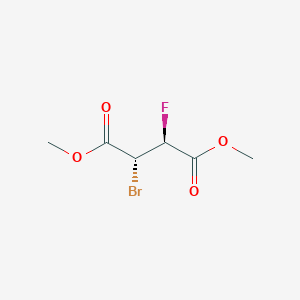

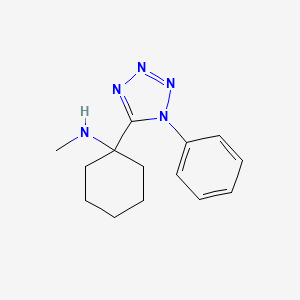

![methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1366312.png)